The Specific Scientific Field: This application falls under the field of Biochemistry and Chemical Biology .
A Comprehensive and Detailed Summary of the Application: “Methyl 4-chloro-2-cyanobenzoate” finds its application in the chemoselective biotransformation of nitriles by Rhodococcus equi A4 . This process is significant as it allows for the selective transformation of nitriles, which are organic compounds containing a cyano functional group, into other useful compounds .
A Thorough Summary of the Results or Outcomes Obtained: The ability to selectively transform nitriles can lead to the production of a variety of useful compounds, potentially expanding the applications of “methyl 4-chloro-2-cyanobenzoate” in various fields .
For instance, it could be used as a building block in the synthesis of more complex molecules in organic chemistry . Additionally, its properties such as its boiling point, water solubility, and lipophilicity could make it useful in fields like pharmaceutical chemistry, where these characteristics are often important for drug design .
Methyl 4-chloro-2-cyanobenzoate is a chemical compound with the molecular formula and a molecular weight of 195.60 g/mol. It features a benzoate structure with a chlorine atom and a cyano group positioned at specific locations on the aromatic ring. The compound is characterized by its moderate solubility in organic solvents and has been noted for its potential reactivity due to the presence of both electrophilic and nucleophilic sites .
These reactions highlight its utility as a precursor in the synthesis of more complex organic molecules.
Research indicates that methyl 4-chloro-2-cyanobenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also demonstrate anti-inflammatory effects. The compound's structure allows it to interact with biological targets, making it of interest in drug development .
Several methods are available for synthesizing methyl 4-chloro-2-cyanobenzoate:
Methyl 4-chloro-2-cyanobenzoate finds applications in various domains:
Studies on methyl 4-chloro-2-cyanobenzoate have focused on its interactions with various biological systems. Its reactivity with nucleophiles has implications for drug design, particularly in targeting specific enzymes or receptors. Additionally, research into its solubility and phase behavior in different solvents provides insights into its potential uses in formulations .
Methyl 4-chloro-2-cyanobenzoate shares structural similarities with several compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl 3-chloro-4-cyanobenzoate | C9H6ClNO2 | 0.88 |
Methyl 2-chloro-4-cyanobenzoate | C9H6ClNO2 | 0.94 |
Methyl 2,6-dichloro-4-cyanobenzoate | C9H6Cl2NO2 | 0.92 |
Methyl 4-chlorobenzoate | C8H8ClO2 | 0.90 |
Methyl 3,5-dichloro-4-cyanobenzoate | C9H6Cl2NO2 | 0.85 |
Methyl 4-chloro-2-cyanobenzoate is unique due to its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to its analogs. Its chlorination pattern and cyano group placement differentiate it from other similar compounds, making it valuable for targeted applications in research and industry .